1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329076
InChI: InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-5-6-15-12(10-13)7-9-19(15)2/h3-10H,11H2,1-2H3,(H,17,20)
SMILES:
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC16329076

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide -

Specification

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-5-carboxamide
Standard InChI InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-5-6-15-12(10-13)7-9-19(15)2/h3-10H,11H2,1-2H3,(H,17,20)
Standard InChI Key LXSUVJCNUTYHET-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CN3C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide, reflecting its indole backbone substituted at the 1-position with a methyl group and at the 5-position with a carboxamide functional group. The amide nitrogen is further substituted with a (1-methyl-1H-pyrrol-2-yl)methyl side chain. Its molecular formula is C₁₆H₁₈N₃O, with a molecular weight of 268.34 g/mol (calculated from atomic masses).

Structural Analysis and SMILES Representation

The compound’s structure integrates two aromatic heterocycles:

  • A 1-methylindole system, where the indole nitrogen is methylated to form a 1-methyl-1H-indole scaffold.

  • A 1-methylpyrrole group connected via a methylene bridge to the carboxamide nitrogen.

The SMILES notation for this compound is CN1C=C(C2=CC=CC=C12)C(=O)NCC3=CC=CN3C, which encodes the connectivity and stereoelectronic features .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₃O
Molecular Weight268.34 g/mol
IUPAC Name1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide
SMILESCN1C=C(C2=CC=CC=C12)C(=O)NCC3=CC=CN3C

Synthesis and Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 1-Methyl-1H-indole-5-carboxylic acid: Serves as the carboxylate precursor.

  • (1-Methyl-1H-pyrrol-2-yl)methanamine: Provides the amine component for amide bond formation.

Coupling Reagents and Reaction Conditions

Amide bond formation between these fragments likely employs coupling reagents such as DIPCDI (N,N'-diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as indicated by analogous syntheses of indolecarboxamides . Optimal conditions involve inert atmospheres (e.g., nitrogen), anhydrous solvents (e.g., DMF or DCM), and stoichiometric bases (e.g., DIPEA) .

Table 2: Representative Synthetic Protocol

StepComponentReagent/Conditions
11-Methylindole-5-carboxylic acid activationDIPCDI, Oxyma, DMF, 0°C → RT
2Amine coupling(1-Methylpyrrol-2-yl)methanamine, DIPEA, 12–24 h
3PurificationColumn chromatography (SiO₂, EtOAc/hexanes)

Pharmacological and Biological Profile

Putative Mechanism of Action

While direct studies on this compound are absent, structurally related indolecarboxamides exhibit kinase inhibitory activity (e.g., JAK2/STAT3 pathway modulation) and GPCR interactions . The methylpyrrole moiety may enhance membrane permeability, as seen in analogs with improved bioavailability .

ADMET Predictions

  • Absorption: High gastrointestinal permeability due to moderate LogP (~3.2 estimated).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential glucuronidation of the carboxamide .

  • Toxicity: Structural alerts include the pyrrole ring (potential hepatotoxicity) and carboxamide (renal clearance concerns) .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates this compound from synthetic byproducts, as validated for similar indole derivatives . Detection at 254 nm optimizes sensitivity for the conjugated indole-pyrrole system.

Mass Spectrometry

ESI-MS in positive ion mode yields a predominant [M+H]⁺ peak at m/z 269.2, consistent with the molecular weight. Fragmentation patterns include loss of the pyrrolmethyl group (m/z 178.1) and decarboxylation (m/z 225.1) .

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